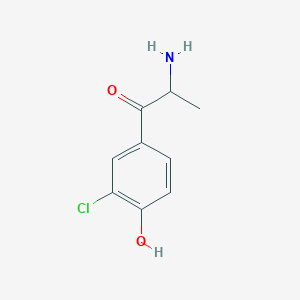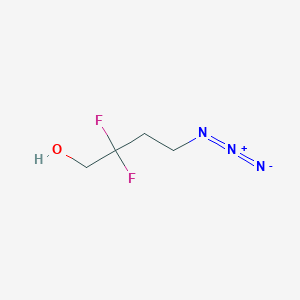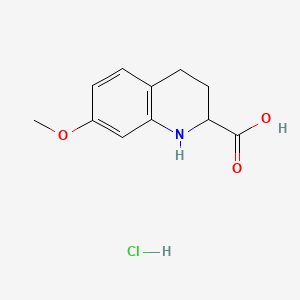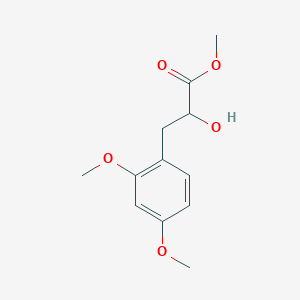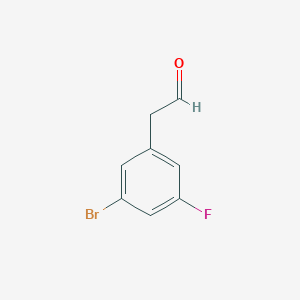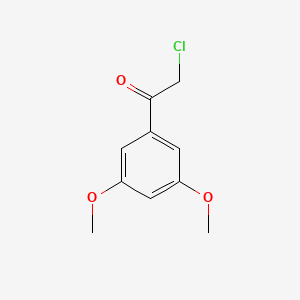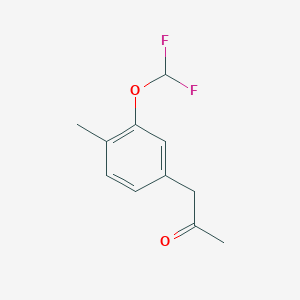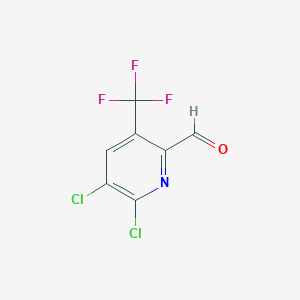
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound characterized by its dichloro and trifluoromethyl groups attached to a pyridine ring, along with a formyl group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the trifluoromethyl and dichloro groups. One common method is the halogenation of pyridine derivatives, followed by trifluoromethylation using reagents like trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-ol or 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is used to study enzyme inhibition and receptor binding. Its unique structure allows for the design of selective inhibitors and probes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine
2,6-Dichloropyridine
3,5-Dichloropyridine
Uniqueness: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both dichloro and trifluoromethyl groups on the pyridine ring, which significantly affects its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C7H2Cl2F3NO |
|---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)5(2-14)13-6(4)9/h1-2H |
InChI Key |
UZCPGSUGMXVJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


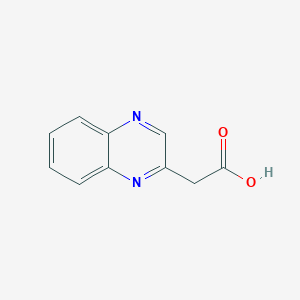

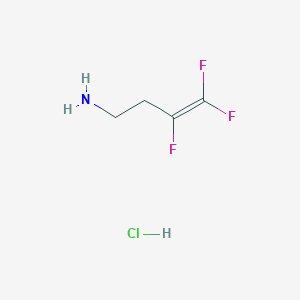
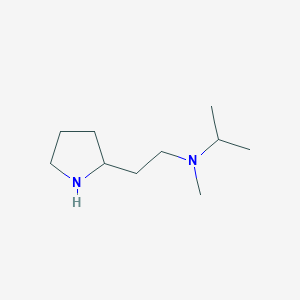

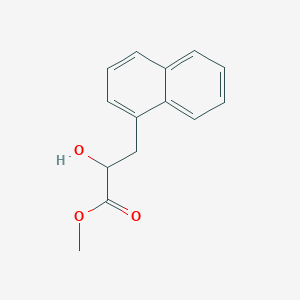
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
